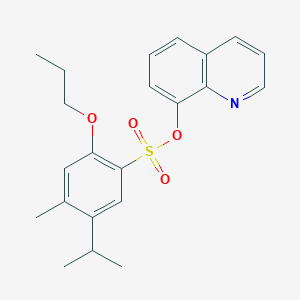
2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Mecanismo De Acción
2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide is believed to act as a catalyst in organic synthesis by forming a complex with the substrate molecule. This complex is thought to facilitate the reaction between the substrate and the reagents, resulting in the desired product.
Biochemical and Physiological Effects
This compound has not been studied for its potential effects on biochemical and physiological processes. However, it is important to note that this compound is a synthetic organic compound and, as such, could potentially have adverse effects on the body if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide has several advantages as a catalyst in organic synthesis. It is relatively inexpensive, easy to handle, and does not require the use of hazardous materials. Additionally, it is a relatively mild catalyst and can be used in a variety of solvents. However, this compound is not as effective as some other catalysts and has a low yield.
Direcciones Futuras
The potential applications of 2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide are still being explored. Some potential future directions include the development of new catalysts based on the structure of this compound, the use of this compound as a drug or therapeutic agent, and the development of new syntheses of organic compounds using this compound as a catalyst. Additionally, further research is needed to determine the potential biochemical and physiological effects of this compound.
Métodos De Síntesis
2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide can be synthesized through a variety of methods, including the reaction of nitrobenzene with quinoline-3-sulfonyl chloride. The reaction is conducted in an inert solvent such as dichloromethane or toluene at room temperature. The product is a yellow crystalline solid that can be isolated by filtration and dried.
Aplicaciones Científicas De Investigación
2-nitro-N-(quinolin-3-yl)benzene-1-sulfonamide has been studied for its potential applications in the fields of chemistry and biochemistry. In particular, this compound has been investigated for its ability to act as a catalyst in organic synthesis. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
2-nitro-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)14-7-3-4-8-15(14)23(21,22)17-12-9-11-5-1-2-6-13(11)16-10-12/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUIXUKFBPISPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)
![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)
![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)


![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)
